![molecular formula C16H13FN4 B5007932 [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine](/img/structure/B5007932.png)
[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine
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Overview
Description
[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrimidine ring, with a hydrazine moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 4-fluorobenzaldehyde with acetophenone to form a chalcone intermediate This intermediate undergoes cyclization with guanidine to form the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Formation of azo derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its derivatives are tested for activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine: A simpler analog with similar reactivity but lacking the pyrimidine ring.
6-Phenylpyrimidin-2-ylhydrazine: Similar structure but without the fluorophenyl group.
4-(4-Fluorophenyl)pyrimidine: Lacks the hydrazine moiety but shares the pyrimidine and fluorophenyl structure.
Uniqueness
[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine is unique due to the combination of the fluorophenyl, phenyl, and hydrazine groups attached to the pyrimidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-6-phenylpyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4/c17-13-8-6-12(7-9-13)15-10-14(19-16(20-15)21-18)11-4-2-1-3-5-11/h1-10H,18H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBCEHOFOWQBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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